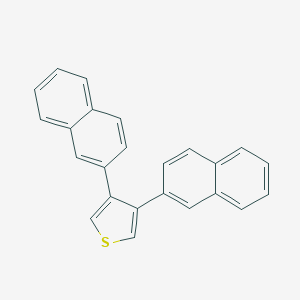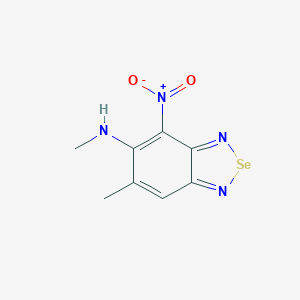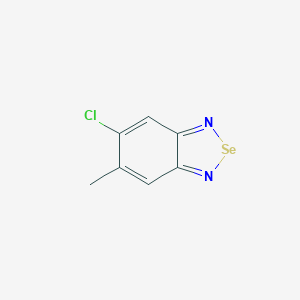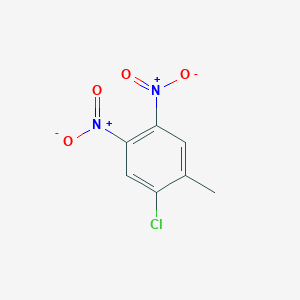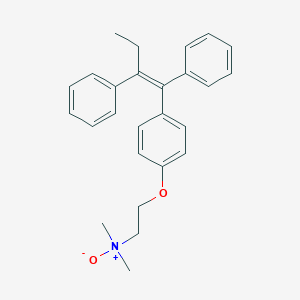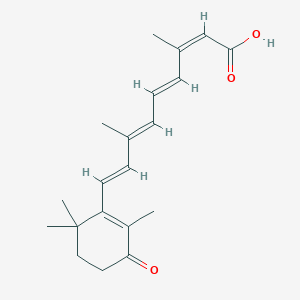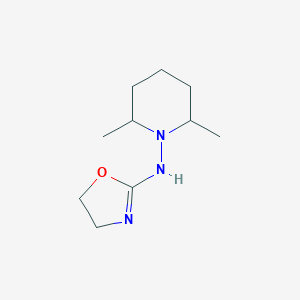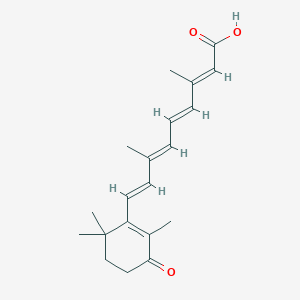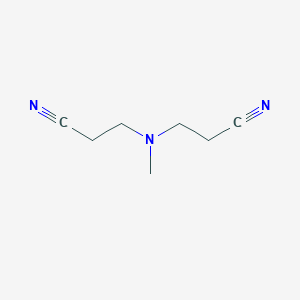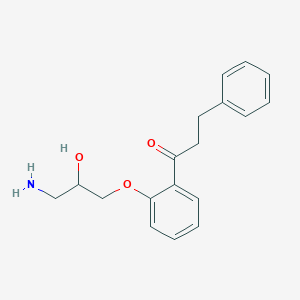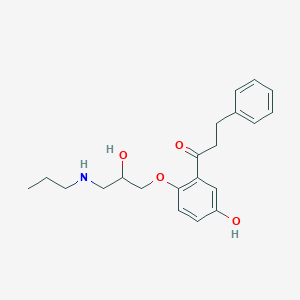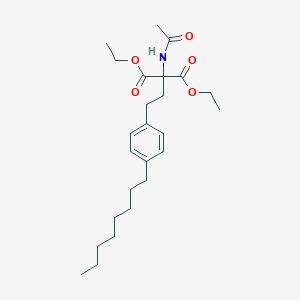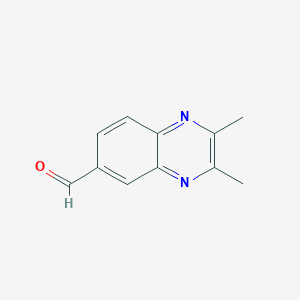
2,3-Dimethylquinoxaline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylquinoxaline-6-carbaldehyde (DMQX) is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
作用机制
2,3-Dimethylquinoxaline-6-carbaldehyde blocks the ionotropic glutamate receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the transmission of nerve impulses in the brain. The ionotropic glutamate receptor is involved in a variety of neurological processes, including learning and memory, and its dysfunction has been implicated in a number of neurological disorders.
生化和生理效应
2,3-Dimethylquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the excitability of neurons in the brain, which can lead to a decrease in seizures in animal models of epilepsy. 2,3-Dimethylquinoxaline-6-carbaldehyde has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2,3-Dimethylquinoxaline-6-carbaldehyde is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in neurological disorders. However, its potency and selectivity can also make it difficult to use in some experiments. Additionally, 2,3-Dimethylquinoxaline-6-carbaldehyde has a relatively short half-life, which can make it difficult to administer in some experimental settings.
未来方向
There are a number of potential future directions for research on 2,3-Dimethylquinoxaline-6-carbaldehyde. One area of interest is the development of more potent and selective glutamate receptor antagonists. Another area of interest is the development of 2,3-Dimethylquinoxaline-6-carbaldehyde derivatives that have improved pharmacokinetic properties. Finally, there is interest in using 2,3-Dimethylquinoxaline-6-carbaldehyde as a tool to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
合成方法
The synthesis of 2,3-Dimethylquinoxaline-6-carbaldehyde involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2,3-dimethylquinoline-6-carboxaldehyde. This is then reacted with hydroxylamine hydrochloride to form 2,3-Dimethylquinoxaline-6-carbaldehyde. The purity of 2,3-Dimethylquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
科学研究应用
2,3-Dimethylquinoxaline-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. 2,3-Dimethylquinoxaline-6-carbaldehyde has been used in research to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
属性
CAS 编号 |
108763-28-6 |
|---|---|
产品名称 |
2,3-Dimethylquinoxaline-6-carbaldehyde |
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC 名称 |
2,3-dimethylquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3 |
InChI 键 |
BYLBWMINSPCQKL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




